N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide
Description
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Properties
IUPAC Name |
N-[4-[(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-5-12-25-19-13-17(8-11-20(19)30-14-22(3,4)21(25)27)24-31(28,29)18-9-6-16(7-10-18)23-15(2)26/h6-11,13,24H,5,12,14H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWZGOUQEJFXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings.
Structural Overview
The compound features a unique structural framework that includes:
- A benzo[b][1,4]oxazepine ring.
- A sulfamoyl group which enhances its medicinal properties.
- An acetanilide moiety that may contribute to its pharmacological profile.
The molecular formula is , with a molecular weight of approximately 458.6 g/mol .
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the oxazepine ring through cyclization reactions.
- Introduction of the sulfamoyl group via sulfonamide coupling.
- Acetylation to form the final acetamide structure.
Common reagents include organic solvents like dimethylformamide and catalysts such as trifluoroacetic acid .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Properties
Studies have shown that the compound demonstrates significant antimicrobial activity against several bacterial strains. For example:
Anticancer Potential
Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Specific findings include:
- The compound's ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) was noted in cell viability assays .
The mechanism underlying its biological activity is hypothesized to involve:
- Enzyme Inhibition: Interaction with specific enzymes involved in metabolic pathways.
- Receptor Binding: Modulation of receptor activity linked to cell signaling pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Showed effective inhibition against E. coli with an IC50 of 30 µg/mL. |
| Study 2 | Anticancer Efficacy | Induced apoptosis in MCF7 cells with a reduction in viability by 50% at 20 µM concentration. |
| Study 3 | Mechanism Exploration | Identified potential targets including topoisomerases and kinases involved in cancer progression. |
Scientific Research Applications
The compound exhibits several biological activities that are being explored in various research contexts:
1. Antimicrobial Activity
Recent studies have indicated that N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide and its derivatives have notable antimicrobial properties. Mechanisms of action include:
- Inhibition of bacterial cell wall synthesis.
- Disruption of metabolic pathways in bacteria.
Case Study : A study published in PubMed evaluated derivatives similar to this compound for their efficacy against Gram-positive and Gram-negative bacteria. The results showed that modifications to the sulfonamide group significantly enhanced antibacterial activity.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest it may:
- Inhibit production of pro-inflammatory cytokines.
- Reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS).
Case Study : Research focused on the anti-inflammatory potential demonstrated effective reductions in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in vitro.
3. Antioxidant Properties
Antioxidant activity has been observed through the scavenging of free radicals and reduction of oxidative stress markers. This suggests potential therapeutic applications in diseases where oxidative stress is a contributing factor.
Study 1: Antimicrobial Efficacy
A comprehensive evaluation of several derivatives similar to this compound highlighted significant antimicrobial efficacy against various bacterial strains. The study concluded that specific modifications could enhance antibacterial activity considerably.
Study 2: Anti-inflammatory Mechanism
Another investigation into the anti-inflammatory effects revealed that related compounds effectively reduced pro-inflammatory cytokine levels. This suggests potential benefits for treating chronic inflammatory diseases.
Study 3: In Silico Studies
In silico studies using tools like Molinspiration and PreADMET predicted favorable pharmacokinetic behavior for this compound. These studies indicated promising absorption and distribution characteristics that warrant further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
